2-Chloro-6-fluoro-3-methoxyaniline
Overview
Description
2-Chloro-6-fluoro-3-methoxyaniline is an organic compound with the molecular formula C7H7ClFNO. It belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring, making it a versatile intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-fluoro-3-methoxyaniline typically involves the halogenation and methoxylation of aniline derivatives. One common method includes the nitration of 2-chloro-6-fluoroaniline followed by reduction and methoxylation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods: Industrial production of this compound involves large-scale chemical processes that ensure purity and consistency. These methods may include continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-fluoro-3-methoxyaniline undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted anilines, biaryl compounds, and other aromatic derivatives .
Scientific Research Applications
2-Chloro-6-fluoro-3-methoxyaniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-6-fluoro-3-methoxyaniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The molecular pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
- 2-Chloro-3-methoxyaniline
- 6-Chloro-2-fluoro-3-methoxyaniline
- 2-Fluoro-6-methoxyaniline
Comparison: Compared to its similar compounds, 2-Chloro-6-fluoro-3-methoxyaniline is unique due to the specific arrangement of its substituents, which can influence its reactivity and applications. For instance, the presence of both chloro and fluoro groups can enhance its electrophilic substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-6-fluoro-3-methoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO/c1-11-5-3-2-4(9)7(10)6(5)8/h2-3H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCMJQAVMDONLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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